Oxazolo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo[4,5-b]quinoxaline is a heterocyclic compound that features a fused ring system combining an oxazole ring and a quinoxaline ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of oxazolo[4,5-b]quinoxaline typically involves multi-step reactions starting from quinoxaline derivatives. One common synthetic route includes the following steps :
Iodination: Iodination at the C5 position of 6-amino-2-chloroquinoxaline.
Substitution: Substitution of the chloro group with an appropriate nucleophile.
Amidation: Amidation to introduce the oxazole ring.
Cyclization: Copper-catalyzed cyclization to form the final this compound structure.
Industrial production methods may involve similar steps but optimized for higher yields and scalability .
Chemical Reactions Analysis
Oxazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoxaline ring.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various disubstituted this compound derivatives .
Scientific Research Applications
Oxazolo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of oxazolo[4,5-b]quinoxaline involves its interaction with specific molecular targets. For instance, it acts as an ATP-competitive inhibitor of glycogen-synthase kinase 3 (GSK3), a key enzyme involved in various cellular processes . By inhibiting GSK3, this compound can modulate signaling pathways that are crucial for cell survival and function .
Comparison with Similar Compounds
Oxazolo[4,5-b]quinoxaline can be compared with other similar compounds such as oxazolo[5,4-f]quinoxaline and oxazolo[4,5-h]quinoline . While these compounds share structural similarities, this compound is unique in its specific inhibitory activity on GSK3 and its potential therapeutic applications . Other similar compounds may exhibit different biological activities and applications .
Properties
CAS No. |
269-86-3 |
---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C9H5N3O/c1-2-4-7-6(3-1)11-8-9(12-7)13-5-10-8/h1-5H |
InChI Key |
ZSWULIBFTCVIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)OC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.